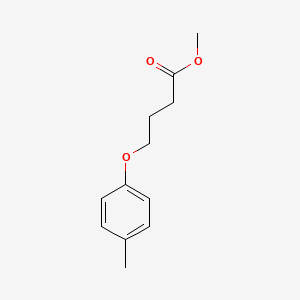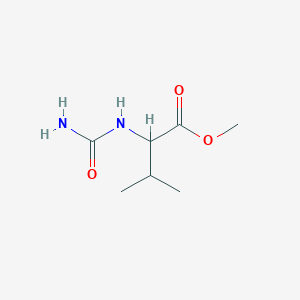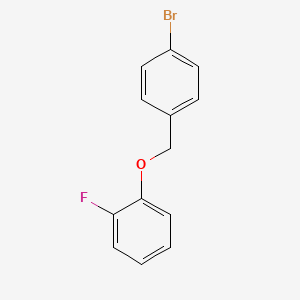
2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one is an organic compound that features an iodophenoxy group attached to a piperidinyl ethanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-iodophenol and piperidine.
Formation of Intermediate: 3-Iodophenol is reacted with an appropriate alkylating agent to form 3-iodophenoxyalkane.
Final Product Formation: The intermediate is then reacted with piperidine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Materials Science: It may be utilized in the development of new materials with specific properties.
作用機序
The mechanism by which 2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one exerts its effects involves its interaction with molecular targets. The iodophenoxy group can interact with various enzymes or receptors, potentially modulating their activity. The piperidinyl ethanone structure may also play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(4-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one: Similar structure but with the iodine atom in the para position.
2-(3-Bromophenoxy)-1-(piperidin-1-yl)ethan-1-one: Similar structure with a bromine atom instead of iodine.
2-(3-Chlorophenoxy)-1-(piperidin-1-yl)ethan-1-one: Similar structure with a chlorine atom instead of iodine.
Uniqueness
2-(3-Iodophenoxy)-1-(piperidin-1-yl)ethan-1-one is unique due to the presence of the iodine atom, which can influence its reactivity and interaction with biological targets
特性
IUPAC Name |
2-(3-iodophenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c14-11-5-4-6-12(9-11)17-10-13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDJJBBTDAQKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[(2-chloro-5-nitrophenyl)sulfonylamino]ethyl]acetamide](/img/structure/B7857846.png)

![2-[2-(Thiophene-2-sulfonamido)acetamido]acetic acid](/img/structure/B7857854.png)




![3-[4-(Benzyloxy)phenoxy]butan-2-one](/img/structure/B7857890.png)


![{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B7857935.png)

![1-Bromo-4-[(4-methylphenoxy)methyl]benzene](/img/structure/B7857948.png)

